molecular formula C7H13NO2 B1454513 N-methyloxane-3-carboxamide CAS No. 1339888-97-9

N-methyloxane-3-carboxamide

Cat. No.: B1454513
CAS No.: 1339888-97-9
M. Wt: 143.18 g/mol
InChI Key: RREVFVTWVYIPDW-UHFFFAOYSA-N
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Description

N-methyloxane-3-carboxamide: is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is also known by its IUPAC name, N-methyltetrahydro-2H-pyran-3-carboxamide . This compound is characterized by its carboxamide functional group attached to a tetrahydropyran ring, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name

N-methyloxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-7(9)6-3-2-4-10-5-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREVFVTWVYIPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyloxane-3-carboxamide typically involves the amidation of carboxylic acid derivatives. One common method is the reaction of N-methylamine with oxane-3-carboxylic acid under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Biological Activity

N-Methyloxane-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a methyloxane backbone with a carboxamide functional group. The unique structural arrangement contributes to its reactivity and biological activity. The presence of the carboxamide group allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its potential applications in drug development.

Research indicates that this compound may interact with specific molecular targets, particularly in cancer biology. One of the key mechanisms involves the inhibition of the interaction between Mdm2 (mouse double minute 2 homolog) and p53 proteins. This interaction is critical in regulating cell cycle and apoptosis; thus, disrupting it can lead to increased p53 activity and promote apoptosis in cancer cells.

Potential Mechanisms:

  • Inhibition of Mdm2-p53 Interaction : Enhances tumor suppressor pathways.
  • Modulation of Protein Interactions : Influences various signaling pathways involved in cell proliferation and survival.

Biological Activity

Despite limited data on the compound's biological activity, preliminary studies suggest promising anticancer properties. The ability to disrupt key protein interactions positions this compound as a potential lead compound for cancer therapeutics. Further research is necessary to elucidate its full biological profile and therapeutic potential.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are sparse, related compounds have been investigated for their biological activities. For instance:

  • Inhibition Studies : Derivatives similar to this compound have shown efficacy in inhibiting tumor growth by modulating the Mdm2-p53 pathway.
  • Synthesis and Characterization : Various synthetic routes have been explored to enhance yield and purity, with average yields reported around 71% in specific reactions involving related compounds .

Comparative Analysis

To better understand this compound's place within medicinal chemistry, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-Methyltetrahydro-2H-pyran-2-carboxamideTetrahydropyran ringAnticancer properties reported
N-Methylpiperidine-3-carboxamidePiperidine ringNeuroactive properties studied
N-Methoxy-N-methyloxane-3-carboxamideMethoxy group enhances reactivityPotential anticancer agent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyloxane-3-carboxamide
Reactant of Route 2
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